
Fmoc-l-homoarg(et)2-oh hydrochloride salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-l-homoarg(et)2-oh hydrochloride salt is a derivative of amino acids with protecting groups. It is commonly used in the synthesis of peptides containing homoarginine, a non-standard amino acid. The compound is characterized by its molecular formula C26H34N4O4·HCl and a molecular weight of 503.07 .
作用机制
Target of Action
It is used as a building block for the synthesis ofGnRH antagonist - Ganirelix acetate , which suggests that its targets could be related to the gonadotropin-releasing hormone (GnRH) pathway .
Result of Action
As a building block in the synthesis of Ganirelix acetate, it likely contributes to the overall antagonistic effect on the GnRH receptor, influencing the release of gonadotropin-II and growth hormone .
Action Environment
It is noted that the compound should be stored at temperatures equal to or less than -4°c , suggesting that temperature could be a significant environmental factor affecting its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-l-homoarg(et)2-oh hydrochloride salt typically involves the protection of the amino group of homoarginine with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents and reagents such as diethylamine and fluorenylmethyloxycarbonyl chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective protection of the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The product is then purified using techniques such as crystallization and chromatography to achieve the desired purity .
化学反应分析
Types of Reactions
Fmoc-l-homoarg(et)2-oh hydrochloride salt undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common in peptide synthesis
Common Reagents and Conditions
Substitution Reactions: Reagents such as piperidine or diethylamine are commonly used to remove the Fmoc group.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents may be used depending on the desired transformation
Major Products Formed
The major products formed from these reactions include deprotected homoarginine derivatives and various functionalized peptides .
科学研究应用
Chemistry
In chemistry, Fmoc-l-homoarg(et)2-oh hydrochloride salt is used in the synthesis of peptides and proteins. It serves as a building block for the incorporation of homoarginine into peptide sequences, which can alter the properties and functions of the resulting peptides .
Biology
In biological research, peptides containing homoarginine are studied for their potential biological activities. These peptides can interact with various biological targets, including enzymes and receptors, making them valuable tools for studying protein-protein interactions and enzyme mechanisms .
Medicine
In medicine, homoarginine-containing peptides are explored for their therapeutic potential. These peptides can be designed to mimic natural proteins or to inhibit specific enzymes, offering potential treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of custom peptides for research and development. It is also employed in the synthesis of peptide-based materials and coatings .
相似化合物的比较
Similar Compounds
Fmoc-l-arginine: Similar to Fmoc-l-homoarg(et)2-oh hydrochloride salt but contains the standard amino acid arginine instead of homoarginine.
Fmoc-l-lysine: Another amino acid derivative used in peptide synthesis, containing lysine instead of homoarginine
Uniqueness
This compound is unique due to the presence of homoarginine, which imparts distinct properties to the peptides it is incorporated into. Homoarginine-containing peptides can exhibit different biological activities and stability profiles compared to those containing standard amino acids .
属性
IUPAC Name |
(2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4.ClH/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29);1H/t23-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCKIIJZGKYEN-BQAIUKQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

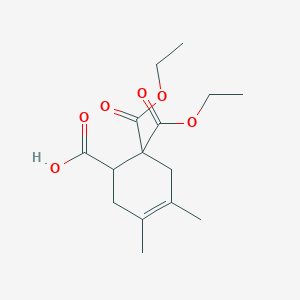
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2994615.png)
![(2E)-2-[(E)-benzoyl]-3-[(quinolin-8-yl)amino]prop-2-enenitrile](/img/structure/B2994616.png)
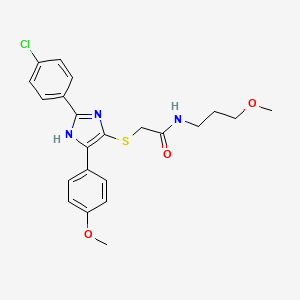
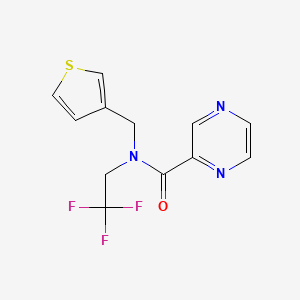
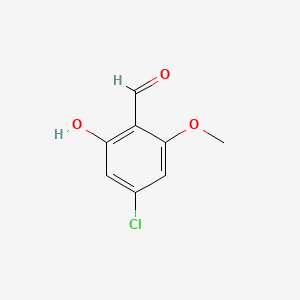
![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2994623.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2994625.png)
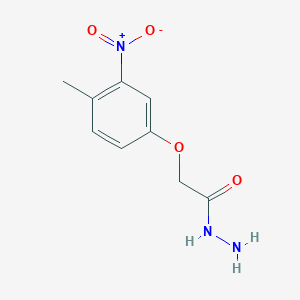
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2994629.png)
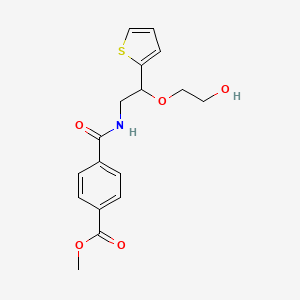
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2994635.png)
